[4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone
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Overview
Description
[4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a trifluoromethyl group, and a piperazine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Piperazine: The final step involves coupling the intermediate with a piperazine derivative under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industrial applications, the compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and trifluoromethyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
- GPR35 agonist Compound 10
Uniqueness
Compared to similar compounds, [4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone stands out due to its unique combination of functional groups. The presence of the tetrazole ring and trifluoromethyl group provides enhanced stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18F3N7O |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
[4-methyl-3-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18F3N7O/c1-13-2-3-14(10-16(13)29-12-24-25-26-29)18(30)28-8-6-27(7-9-28)17-5-4-15(11-23-17)19(20,21)22/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
LTMVSWVJZNCQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N4C=NN=N4 |
Origin of Product |
United States |
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